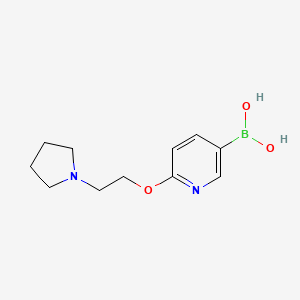

2-(2-Pyrrolidin-1-YL-ethoxy)-pyridine-5-boronic acid

CAS No.:

Cat. No.: VC13758304

Molecular Formula: C11H17BN2O3

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17BN2O3 |

|---|---|

| Molecular Weight | 236.08 g/mol |

| IUPAC Name | [6-(2-pyrrolidin-1-ylethoxy)pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C11H17BN2O3/c15-12(16)10-3-4-11(13-9-10)17-8-7-14-5-1-2-6-14/h3-4,9,15-16H,1-2,5-8H2 |

| Standard InChI Key | JQJSKMQAWLVYNK-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)OCCN2CCCC2)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1)OCCN2CCCC2)(O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyridine ring functionalized with two distinct substituents:

-

A boronic acid group (-B(OH)₂) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

-

A 2-(pyrrolidin-1-yl)ethoxy group at the 2-position, introducing steric bulk and nitrogen-based electron-donating effects.

The molecular formula is C₁₁H₁₇BN₂O₃, with a molecular weight of 236.08 g/mol . The pyrrolidine ring (a five-membered saturated amine) enhances solubility in polar aprotic solvents, while the boronic acid moiety facilitates covalent interactions with diols and transition-metal catalysts.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2408430-38-4 | |

| Purity | ≥97% | |

| Molecular Weight | 236.08 g/mol | |

| Solubility | Likely soluble in DMSO, THF | |

| Stability | Moisture-sensitive; store at 2–8°C |

The boronic acid group’s propensity to form reversible covalent bonds with diols underscores its reactivity, necessitating anhydrous handling .

Synthetic Methodologies

Halogen-Metal Exchange and Borylation

A prevalent strategy for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For example:

-

Lithiation: A bromopyridine precursor undergoes halogen-lithium exchange at low temperatures (-78°C) using n-BuLi.

-

Borylation: The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the boronic acid .

This method, detailed in a 2013 review by Liu et al., highlights regioselective functionalization at the pyridine’s 5-position, avoiding competing reactions at the 2- or 4-positions .

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages directing groups (e.g., methoxy or amino substituents) to position metalation at specific sites. For 2-substituted pyridines, the ethoxy-pyrrolidine group in this compound could act as a directing group, enabling selective borylation at the 5-position .

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-catalyzed borylation of halopyridines using diboron reagents like bis(pinacolato)diboron (B₂pin₂). For instance:

The pinacol ester intermediate is subsequently hydrolyzed to the boronic acid .

Applications in Pharmaceutical Chemistry

Suzuki-Miyaura Coupling

As a boronic acid, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug synthesis. For example, coupling with aryl halides yields bipyridines used in kinase inhibitors or receptor antagonists .

Prodrug Development

The pyrrolidine-ethoxy group enhances membrane permeability, making the compound a candidate for prodrug formulations. Boronic acids are also explored as protease inhibitors, leveraging their reversible binding to catalytic serine residues .

Case Study: Analogous Compounds

The pinacol ester derivative 2-(pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester (CAS 1015242-07-5) demonstrates analogous reactivity, underscoring the broader utility of pyrrolidine-boronic acid hybrids in medicinal chemistry .

Industrial Manufacturing and Quality Control

Production Specifications

MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, guaranteeing ≥97% purity. Critical parameters include:

Future Directions and Research Gaps

Expanding Synthetic Routes

Iridium-catalyzed C–H borylation offers a promising alternative to traditional methods, enabling direct functionalization of pyridines without pre-halogenation .

Targeted Drug Delivery

Functionalizing the pyrrolidine moiety with targeting ligands (e.g., folate or peptides) could enhance tumor-specific delivery in oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume